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An In-depth Guide to the Scientific and Regulatory Context of Cerivastatin's Market Removal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the historical, scientific, and

regulatory context surrounding the withdrawal of the HMG-CoA reductase inhibitor, cerivastatin,

from the market in August 2001. The document is intended for researchers, scientists, and

professionals in drug development, offering a detailed examination of the events, mechanisms,

and data that led to this significant regulatory action. The withdrawal of cerivastatin serves as a

critical case study in pharmacovigilance, drug-drug interactions, and the importance of post-

marketing surveillance.

Historical Context and Timeline of Withdrawal
Cerivastatin, marketed as Baycol and Lipobay, was voluntarily withdrawn from the market by its

manufacturer, Bayer AG, on August 8, 2001, due to a significantly higher incidence of

rhabdomyolysis, a severe and life-threatening form of muscle damage, compared to other

available statins.[1][2] The risk was particularly elevated when cerivastatin was used at higher

doses or concurrently with the fibrate drug, gemfibrozil.[1][3]
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1997: Cerivastatin receives initial approval from the U.S. Food and Drug Administration

(FDA).[3]

Post-marketing Surveillance: Reports of myopathy and rhabdomyolysis associated with

cerivastatin begin to accumulate. The number of reports was disproportionately high for

cerivastatin compared to other statins.

Increased Risk Identified: A critical factor that emerged was the dramatically increased risk of

rhabdomyolysis when cerivastatin was co-administered with gemfibrozil.[1][2]

August 2001: Bayer AG announces the worldwide withdrawal of cerivastatin from the market,

citing the unacceptable risk of rhabdomyolysis.[1][3]

Quantitative Analysis of Rhabdomyolysis Risk
Post-marketing surveillance and subsequent epidemiological studies provided quantitative data

that highlighted the elevated risk associated with cerivastatin.

Table 1: Incidence of Hospitalized Rhabdomyolysis with
Lipid-Lowering Drugs

Treatment Group
Incidence per 10,000
Person-Years

95% Confidence Interval

Monotherapy

Atorvastatin, Pravastatin, or

Simvastatin
0.44 0.20-0.84

Cerivastatin 5.34 1.46-13.68

Fibrate 2.82 0.58-8.24

Combined Therapy (Statin +

Fibrate)

Atorvastatin, Pravastatin, or

Simvastatin + Fibrate
5.98 0.72-21.60

Cerivastatin + Fibrate 1035 389-2117
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Source: Adapted from Graham DJ, et al. JAMA. 2004.

Table 2: Pharmacokinetic Interaction between
Cerivastatin and Gemfibrozil

Pharmacokinetic
Parameter

Cerivastatin Alone
(0.3 mg)

Cerivastatin (0.3
mg) + Gemfibrozil
(600 mg BID)

% Increase

AUC (0-infinity)

(ng·h/mL)

Value not specified in

source

Value not specified in

source
559% (Average)

Cmax (ng/mL)
Value not specified in

source

Value not specified in

source
307% (Average)

Source: Adapted from Backman JT, et al. Clin Pharmacol Ther. 2002.[4]

Experimental Protocols
The investigation into cerivastatin-induced myotoxicity involved various in vitro and clinical

study designs. Below are summaries of key experimental protocols.

In Vitro Assessment of OATP1B1-Mediated Transport
This protocol is designed to evaluate the interaction of compounds with the organic anion

transporting polypeptide 1B1 (OATP1B1), a key transporter in the hepatic uptake of statins.

Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express the

OATP1B1 transporter. A control cell line (mock-transfected) is used to determine non-specific

uptake.

Substrate: Radiolabeled cerivastatin (e.g., [3H]-cerivastatin) at a specified concentration.

Inhibitors: Test compounds (e.g., gemfibrozil, gemfibrozil-1-O-β-glucuronide) are added at

various concentrations to determine their inhibitory potential (IC50).

Procedure:

Cells are seeded in 24-well plates and grown to confluence.
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On the day of the experiment, cells are washed with a pre-warmed buffer.

A solution containing the radiolabeled substrate and the inhibitor (or vehicle control) is

added to the wells.

Incubation is carried out for a short period (e.g., 2 minutes) at 37°C to measure the initial

rate of uptake.

The uptake is stopped by aspirating the solution and washing the cells with ice-cold buffer.

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

Protein concentration in each well is determined to normalize the uptake data.

Data Analysis: The OATP1B1-mediated uptake is calculated by subtracting the uptake in

mock-transfected cells from the uptake in OATP1B1-expressing cells. IC50 values for

inhibitors are calculated by fitting the data to a dose-response curve.[5][6]

In Vitro Metabolism by CYP2C8
This protocol assesses the metabolism of cerivastatin by the cytochrome P450 2C8 (CYP2C8)

enzyme and the inhibitory effects of other drugs.

Enzyme Source: Human liver microsomes or recombinant human CYP2C8 expressed in a

suitable system (e.g., baculovirus-infected insect cells).

Substrate: Cerivastatin at a concentration around its Km value for the enzyme.

Inhibitor: Gemfibrozil or its metabolites at various concentrations.

Procedure:

A reaction mixture is prepared containing the enzyme source, a NADPH-generating

system (or NADPH), and buffer.

The inhibitor (or vehicle) is pre-incubated with the enzyme mixture.

The reaction is initiated by adding cerivastatin.
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The mixture is incubated at 37°C for a specified time.

The reaction is terminated by adding a quenching solution (e.g., acetonitrile).

The samples are centrifuged, and the supernatant is analyzed for the formation of

cerivastatin metabolites (e.g., M-23) using a validated analytical method such as liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The rate of metabolite formation is calculated. IC50 values for the inhibitor are

determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

Assessment of Myotoxicity in C2C12 Myotubes
This protocol uses a mouse myoblast cell line (C2C12), which can be differentiated into

myotubes, to model skeletal muscle and assess the cytotoxic effects of drugs.

Cell Line: C2C12 mouse myoblasts.

Differentiation: Myoblasts are grown to confluence and then induced to differentiate into

myotubes by switching to a low-serum differentiation medium.

Treatment: Differentiated myotubes are treated with various concentrations of cerivastatin for

a specified duration (e.g., 24-48 hours).

Viability Assay (MTT Assay):

After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT).

Cells are incubated to allow for the conversion of MTT to formazan by viable cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated)

cells.[8][9]
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Mechanisms of Cerivastatin Toxicity and Drug
Interactions
The increased risk of myotoxicity with cerivastatin, particularly in combination with gemfibrozil,

is attributed to a complex interplay of pharmacokinetic and pharmacodynamic factors.

Pharmacokinetic Interactions
The primary mechanism for the severe drug-drug interaction between cerivastatin and

gemfibrozil involves the inhibition of two key pathways in cerivastatin's disposition:

Inhibition of OATP1B1-mediated Hepatic Uptake: Gemfibrozil and its major metabolite,

gemfibrozil-1-O-β-glucuronide, are potent inhibitors of OATP1B1.[10][11] This transporter is

crucial for the uptake of cerivastatin from the blood into the liver, its primary site of action and

metabolism. Inhibition of OATP1B1 leads to a significant increase in the systemic exposure

of cerivastatin.

Inhibition of CYP2C8-mediated Metabolism: Cerivastatin is primarily metabolized by

CYP2C8. Gemfibrozil and its glucuronide metabolite are also strong inhibitors of this

enzyme.[7][10] This inhibition further reduces the clearance of cerivastatin, leading to higher

and more prolonged plasma concentrations.

The dual inhibition of both hepatic uptake and metabolism results in a substantial increase in

the systemic concentration of cerivastatin, thereby increasing the risk of myotoxicity.

Table 3: Inhibitory Potency (IC50) of Gemfibrozil and its
Glucuronide

Inhibitor Target IC50 (µM)

Gemfibrozil OATP1B1 72

Gemfibrozil-1-O-β-glucuronide OATP1B1 24

Gemfibrozil CYP2C8 28

Gemfibrozil-1-O-β-glucuronide CYP2C8 4
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Source: Adapted from Shitara Y, et al. J Pharmacol Exp Ther. 2004.[10]

Cellular Mechanisms of Myotoxicity
At the cellular level, statin-induced myotoxicity is thought to involve several interconnected

pathways:

Inhibition of the Mevalonate Pathway: Statins inhibit HMG-CoA reductase, the rate-limiting

enzyme in the mevalonate pathway. This not only reduces cholesterol synthesis but also

depletes essential downstream products, including isoprenoids like farnesyl pyrophosphate

(FPP) and geranylgeranyl pyrophosphate (GGPP).

Impaired Protein Prenylation: FPP and GGPP are crucial for the post-translational

modification of small GTP-binding proteins (e.g., Ras, Rho, Rab), a process known as

prenylation. Impaired prenylation disrupts the function of these proteins, which are vital for

various cellular processes, including cell signaling, growth, and survival.

Mitochondrial Dysfunction: Statins have been shown to affect mitochondrial function,

potentially by impairing the electron transport chain, reducing mitochondrial membrane

potential, and increasing the production of reactive oxygen species (ROS).[12][13]

Induction of Apoptosis: The disruption of cellular signaling and mitochondrial integrity can

lead to the activation of apoptotic pathways, involving the activation of caspases and

ultimately leading to muscle cell death.[14][15]

Suppression of Selenoprotein Synthesis: There is evidence to suggest that statins may

interfere with the synthesis of selenoproteins, which have important antioxidant functions in

muscle cells.[16][17] This could render the muscle cells more susceptible to oxidative stress.

Visualizations of Key Pathways and Workflows
Diagram 1: Cerivastatin-Gemfibrozil Drug-Drug
Interaction Pathway
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Caption: Cerivastatin-Gemfibrozil Interaction Pathway.

Diagram 2: Proposed Signaling Pathway for
Cerivastatin-Induced Myotoxicity
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Caption: Cerivastatin-Induced Myotoxicity Signaling.
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Diagram 3: Conceptual Workflow for Investigating an
Adverse Drug Reaction
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Caption: Adverse Drug Reaction Investigation Workflow.

Conclusion and Lessons for Drug Development
The withdrawal of cerivastatin from the market provides several critical lessons for the

pharmaceutical industry and regulatory bodies:

Importance of Post-Marketing Surveillance: The case underscores the necessity of robust

post-marketing surveillance systems to detect rare but serious adverse drug reactions that

may not be apparent in pre-market clinical trials.

Understanding Drug-Drug Interactions: A thorough understanding of a drug's metabolic and

transport pathways is crucial to predict and mitigate the risk of clinically significant drug-drug

interactions.

Risk-Benefit Assessment: The risk-benefit profile of a drug can change as new safety

information emerges. The availability of safer alternatives in the same therapeutic class was

a significant factor in the decision to withdraw cerivastatin.

Communication and Transparency: Timely and transparent communication of safety

concerns to healthcare professionals and the public is paramount.

For drug development professionals, the cerivastatin case serves as a powerful reminder of the

complexities of drug safety and the importance of a multidisciplinary approach that integrates

clinical, pharmacological, and mechanistic data to ensure patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1176552#historical-context-of-cerivastatin-
withdrawal-from-the-market]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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